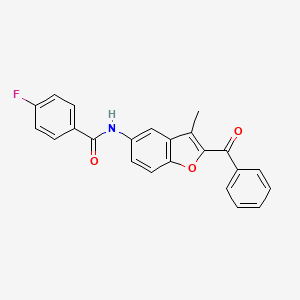

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide

Description

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, a benzoyl group, a methyl group, and a fluorobenzamide moiety

Properties

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO3/c1-14-19-13-18(25-23(27)16-7-9-17(24)10-8-16)11-12-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDZHXPBHVEPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methylbenzamide

- N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide

- N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide

Uniqueness

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies and findings from the literature.

Antimicrobial Properties

Benzofuran derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that benzofuran compounds exhibit significant activity against various microbial strains. For instance, a series of benzofuran derivatives demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 2 μg/mL for some derivatives . The structural modifications, such as the introduction of substituents on the benzofuran ring, play a crucial role in enhancing their antimicrobial potency.

Anticancer Activity

The anticancer potential of benzofuran derivatives is also noteworthy. Several studies have highlighted that specific substitutions on the benzofuran structure can lead to enhanced antiproliferative effects against cancer cell lines. For example, compounds with halogen substitutions at the para position of the N-phenyl ring have shown significant cytotoxicity against tumor cells, comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies indicate that the presence of certain functional groups can dramatically influence the biological activity of these compounds.

Study 1: Antimycobacterial Activity

In a study conducted by Yempala et al., various benzofuran derivatives were synthesized and screened for their activity against M. tuberculosis. Among them, a compound with a specific substitution pattern exhibited an MIC of 3.12 μg/mL, indicating strong antimycobacterial properties . The study emphasizes the importance of hydroxyl groups in enhancing activity, demonstrating that structural modifications can lead to significant differences in efficacy.

Study 2: Anticancer Efficacy

Another investigation focused on the antiproliferative effects of benzofuran derivatives on human mammary gland epithelial cell lines (MCF-10A). Compounds were evaluated through MTT assays, revealing that certain derivatives exhibited IC50 values comparable to doxorubicin (1.136 μM), highlighting their potential as anticancer agents . The findings suggest that the incorporation of specific substituents can enhance the therapeutic efficacy of these compounds.

Table 1: Summary of Biological Activities of Benzofuran Derivatives

| Compound Name | Activity Type | MIC/IC50 Value | Reference |

|---|---|---|---|

| Compound A | Antimycobacterial | 2 μg/mL | |

| Compound B | Anticancer | 1.136 μM | |

| Compound C | Antifungal | 1.6 μg/mL | |

| Compound D | Antibacterial | 0.78 μg/mL |

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Halogen | Para | Enhances cytotoxicity |

| Hydroxyl | C-6 | Essential for antimicrobial action |

| Alkyl chain | N-position | Increases antiproliferative effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.